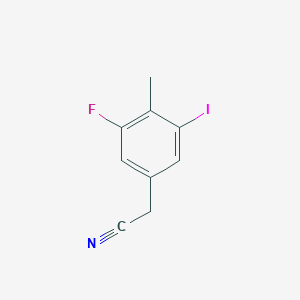
3-Fluoro-5-iodo-4-methylphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodo-4-methylphenylacetonitrile is an organic compound with the molecular formula C9H7FIN It is a derivative of phenylacetonitrile, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-4-methylphenylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by nitrile formation. For instance, starting from 4-methylphenylacetonitrile, selective iodination and fluorination can be achieved using reagents like iodine monochloride (ICl) and Selectfluor, respectively. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-iodo-4-methylphenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-Fluoro-5-azido-4-methylphenylacetonitrile, while reduction with sodium borohydride would produce 3-Fluoro-5-iodo-4-methylphenylethylamine.
Applications De Recherche Scientifique
3-Fluoro-5-iodo-4-methylphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Fluoro-5-iodo-4-methylphenylacetonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylphenylacetonitrile: Lacks the iodine atom, which may result in different reactivity and applications.
5-Iodo-4-methylphenylacetonitrile:
3-Fluoro-5-iodophenylacetonitrile: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
3-Fluoro-5-iodo-4-methylphenylacetonitrile is unique due to the combination of fluorine, iodine, and a methyl group on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H7FIN |
|---|---|
Poids moléculaire |
275.06 g/mol |
Nom IUPAC |
2-(3-fluoro-5-iodo-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H7FIN/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 |
Clé InChI |
UTQWHBCXGVVUTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)CC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


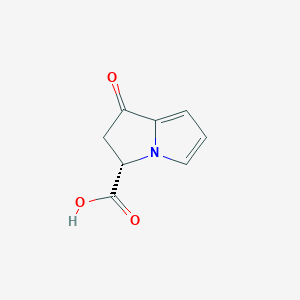
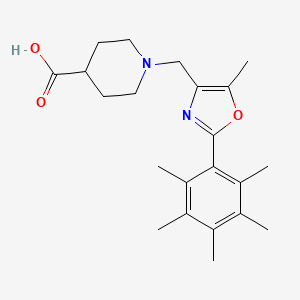
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
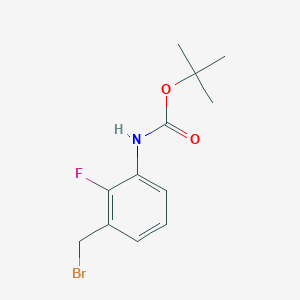
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)




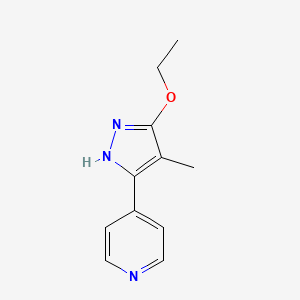
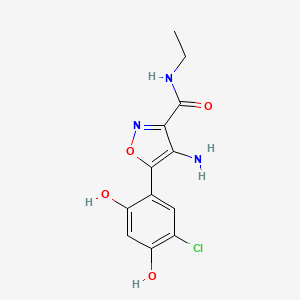
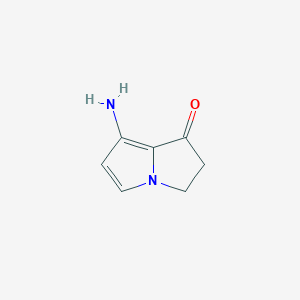
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
